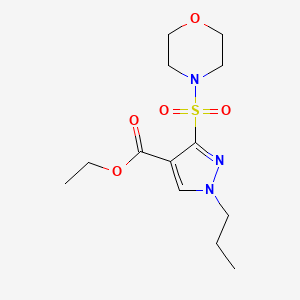

ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-morpholin-4-ylsulfonyl-1-propylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O5S/c1-3-5-15-10-11(13(17)21-4-2)12(14-15)22(18,19)16-6-8-20-9-7-16/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMJNFIMKUZVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)S(=O)(=O)N2CCOCC2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrazole derivative with a sulfonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and in the presence of solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate exhibit significant anticancer properties. In a study focusing on pyrazole derivatives, it was found that modifications in the sulfonamide group can enhance the compound's ability to inhibit tumor growth. For instance, a derivative with a morpholine ring showed increased efficacy against various cancer cell lines, suggesting potential for further development in cancer therapeutics .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use as an anti-inflammatory agent. This property is particularly relevant in treating chronic inflammatory diseases such as rheumatoid arthritis .

Neurological Applications

The morpholine moiety present in the compound is known to interact with neurotransmitter systems. Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease. Further exploration into its mechanism of action could reveal novel therapeutic pathways for neurodegenerative disorders .

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide. Research into similar pyrazole derivatives has shown promising results in controlling pests while minimizing toxicity to non-target species. Field trials are necessary to evaluate the efficacy and safety of this compound in agricultural settings .

Herbicidal Properties

Studies have indicated that compounds containing pyrazole structures can act as herbicides by inhibiting specific metabolic pathways in plants. This compound could be explored as a lead compound for developing new herbicides that target resistant weed species .

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing advanced polymers. Its unique functional groups allow for copolymerization with various monomers, leading to materials with tailored properties such as improved thermal stability and mechanical strength. Research is ongoing to optimize polymer formulations incorporating this compound .

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer activity of this compound against several cancer cell lines, including breast and lung cancer cells. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

Table 2: Anti-inflammatory Activity

The anti-inflammatory effects were assessed through cytokine production assays:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 90 |

| IL-10 | 50 | 30 |

Mechanism of Action

The mechanism of action of ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Selected Compounds

Key Observations :

Physicochemical Properties

The propyl chain in the target compound increases lipophilicity (logP ~2.5–3.0 estimated), whereas the benzimidazole analog’s 2-oxopyrrolidinyl group introduces additional polarity (logP ~1.8–2.2). The trifluoromethyl group in the benzoate derivative significantly lowers solubility in aqueous media compared to sulfonamide-containing analogs .

Table 2: Antitrypanosomal Activity of Selected Esters (Adapted from )

Analysis :

- The target pyrazole ester’s morpholine sulfonyl group may enhance binding to enzymes like trypanothione reductase via sulfonamide interactions, explaining its lower IC₅₀ compared to benzimidazole analogs .

- Benzimidazole derivatives, with bulkier aromatic systems, exhibit DNA-targeted mechanisms, which are less selective than pyrazole-based enzyme inhibitors .

Stability and Commercial Availability

This compound is listed as discontinued by CymitQuimica , likely due to challenges in synthesis scalability or stability under physiological conditions. In contrast, methyl 2-hydroxy-3-(trifluoromethyl)benzoate remains available, suggesting better industrial viability despite lower bioactivity.

Biological Activity

Ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, characterized by the presence of a morpholine ring and a sulfonyl group. The molecular formula is with a molecular weight of approximately 331.39 g/mol. The compound exhibits solubility in organic solvents, which is advantageous for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.39 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Chemical Structure | Chemical Structure |

Biological Activities

The biological activities of this compound have been extensively studied, revealing several key effects:

1. Anticancer Activity

Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways such as the Akt-mTOR pathway. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting potential as an anticancer agent.

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. Studies have reported significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. In vitro testing has shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong bactericidal activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

Case Study: Anticancer Efficacy

A study published in ACS Omega evaluated the anticancer potential of various pyrazole derivatives, including this compound. Results indicated a dose-dependent inhibition of cancer cell growth, with IC50 values significantly lower than those of conventional chemotherapeutics .

Case Study: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using carrageenan-induced paw edema in rats. This compound demonstrated a reduction in edema comparable to indomethacin, suggesting its viability as an anti-inflammatory agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that include:

- Formation of the Pyrazole Ring: Utilizing hydrazine derivatives and appropriate carbon sources.

- Introduction of Morpholine Sulfonamide: Reaction with sulfonamide derivatives to introduce the morpholine moiety.

- Esterification: Finalizing the structure via esterification with ethyl chloroformate.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate?

Answer:

The synthesis typically involves:

- Cyclocondensation : React ethyl acetoacetate derivatives with hydrazines or phenylhydrazines to form the pyrazole core, as demonstrated in pyrazole-4-carboxylate syntheses .

- Sulfonylation : Introduce the morpholin-4-ylsulfonyl group using morpholine and a sulfonyl chloride (e.g., chlorosulfonic acid) under basic conditions (e.g., triethylamine in dichloromethane) .

- Propyl Group Introduction : Alkylate the pyrazole nitrogen using 1-bromopropane or similar alkylating agents in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .

Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify via column chromatography (ethyl acetate/hexane gradients) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., propyl chain, morpholine sulfonyl group) and aromatic proton environments .

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and detect impurities .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350-1150 cm⁻¹) .

Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) for sulfonylation to enhance reactivity .

- Temperature Control : Maintain low temperatures (–20°C to 0°C) during sulfonylation to minimize side reactions .

- Catalyst Screening : Test bases (e.g., triethylamine vs. DBU) to optimize deprotonation efficiency during alkylation .

Purification : Employ gradient elution in column chromatography (e.g., ethyl acetate/hexane from 1:4 to 1:1) to resolve closely eluting byproducts .

Advanced: How can structure-activity relationships (SAR) be explored for this compound in biological studies?

Answer:

- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing morpholine with piperazine or varying the sulfonyl linker) to assess impact on target binding .

- Bioactivity Assays : Test analogs in enzyme inhibition or cellular assays (e.g., antimicrobial, kinase inhibition) using standardized protocols .

- Computational Modeling : Perform molecular docking to predict interactions with biological targets (e.g., kinases, GPCRs) and guide rational design .

Example : Replace the propyl chain with cyclopropyl or benzyl groups to study steric/electronic effects .

Advanced: How should researchers address contradictions in spectral or bioactivity data?

Answer:

- Multi-Technique Validation : Cross-validate NMR, LC-MS, and IR data to resolve ambiguities (e.g., overlapping proton signals in NMR) .

- Replicate Experiments : Repeat syntheses under controlled conditions to rule out batch variability .

- Byproduct Analysis : Use high-resolution MS or 2D NMR (COSY, HSQC) to identify and characterize unexpected byproducts .

Case Study : If bioactivity varies between batches, re-test after rigorous purification (e.g., preparative HPLC) to isolate the active component .

Advanced: What strategies are recommended for scaling up synthesis while maintaining reproducibility?

Answer:

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR, Raman spectroscopy) to track reaction progression .

- Solvent Recycling : Optimize solvent recovery (e.g., hexane/ethyl acetate mixtures) to reduce costs .

- Quality Control : Establish strict specifications for intermediates (e.g., ≥95% purity via HPLC) to ensure batch consistency .

Advanced: How can the compound’s stability under various storage conditions be evaluated?

Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and analyze degradation via HPLC .

- Light Sensitivity Testing : Expose to UV light (e.g., 254 nm) to assess photodegradation pathways .

- Solution Stability : Monitor solubility and precipitation in common solvents (e.g., DMSO, ethanol) over time .

Advanced: What computational tools can predict the compound’s physicochemical properties?

Answer:

- LogP Calculations : Use software like MarvinSketch or ACD/Labs to estimate lipophilicity .

- pKa Prediction : Tools like SPARC or ChemAxon predict ionization states affecting solubility and bioavailability .

- ADMET Profiling : Utilize platforms like SwissADME to assess absorption, metabolism, and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.